molecular formula C24H34O5 B12457867 Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3beta,5beta,11alpha)-

Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3beta,5beta,11alpha)-

Cat. No.: B12457867
M. Wt: 402.5 g/mol
InChI Key: FMTLOAVOGWSPEF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gamabufotalin involves several steps. One method includes the selective dehydration of gamabufotalin with hydrochloric acid in methanol to form a 14-ene intermediate. This intermediate can then undergo addition reactions, such as with hypobromous acid, to form a bromohydrin. Treatment of this bromohydrin with pyridine yields 11α-hydroxyresibufogenin .

Industrial Production Methods

Industrial production methods for bufadienolides like gamabufotalin typically involve extraction from natural sources, such as the parotoid gland secretions of toads. The extracted compounds are then purified through a series of chemical treatments and purification processes .

Chemical Reactions Analysis

Types of Reactions

Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3beta,5beta,11alpha)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, methanol, hypobromous acid, and pyridine. These reagents facilitate the formation of intermediates and final products through controlled reaction conditions .

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of gamabufotalin, such as 11α-hydroxyresibufogenin .

Scientific Research Applications

Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3beta,5beta,11alpha)- has several scientific research applications:

Mechanism of Action

The mechanism of action of gamabufotalin involves inducing apoptosis in cancer cells. It promotes Bax-dependent intrinsic apoptosis pathways, leading to the translocation of Bax to the mitochondria and the release of cytochrome C into the cytoplasm. This process ultimately results in cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to gamabufotalin include:

Uniqueness

What sets gamabufotalin apart from these similar compounds is its specific hydroxylation pattern and its unique mechanism of inducing apoptosis through Bax-dependent pathways. This makes it a valuable compound for targeted cancer therapies .

Biological Activity

Bufa-20,22-dienolide, specifically the compound 3,11,14-trihydroxy-, (3beta,5beta,11alpha)-, belongs to a class of compounds known as bufadienolides. These compounds are steroid-like molecules that exhibit a variety of biological activities, particularly in the domains of cardiotonic effects and potential therapeutic applications. This article reviews the biological activity of this specific bufadienolide by summarizing key research findings, mechanisms of action, and potential clinical implications.

Overview of Bufadienolides

Bufadienolides are characterized by their unique steroid structure and are primarily derived from toad venom and various plant species. They have been traditionally used in Eastern medicine for their therapeutic properties. The biological activities attributed to bufadienolides include:

  • Cardiotonic Effects : They inhibit the Na⁺/K⁺-ATPase pump, leading to increased intracellular calcium levels which enhance cardiac contractility.
  • Antitumor Activity : Evidence suggests that bufadienolides can induce apoptosis in cancer cells.
  • Antimicrobial Properties : Some studies indicate that these compounds possess antibacterial and antiviral activities.

The primary mechanism through which bufadienolides exert their effects is by inhibiting the Na⁺/K⁺-ATPase enzyme. This inhibition leads to:

  • Increased Intracellular Sodium : Elevated sodium levels result in increased calcium influx through sodium-calcium exchangers.
  • Enhanced Cardiac Contractility : The rise in intracellular calcium enhances myocardial contractility, making bufadienolides effective in treating certain forms of heart failure.
  • Potential Cytotoxic Effects : In cancer cells, the disruption of ion homeostasis can lead to cell death.

1. Cardiotonic Effects

Bufa-20,22-dienolide has been shown to significantly impact cardiac function. Studies indicate that it can effectively increase cardiac output and reduce heart rate in certain experimental models.

2. Antitumor Activity

Research has demonstrated that bufadienolides can induce apoptosis in various cancer cell lines. For instance:

  • Study on Human Cancer Cell Lines : A study reported that bufadienolides exhibited dose-dependent cytotoxicity against breast and colon cancer cells .
  • Mechanism : The cytotoxic effect is believed to be mediated through the activation of caspase pathways leading to programmed cell death.

3. Antimicrobial Properties

Bufa-20,22-dienolide has shown promise as an antimicrobial agent:

  • Bacterial Inhibition : It has been reported to inhibit the growth of certain bacterial strains including Staphylococcus aureus .
  • Antiviral Activity : Some studies suggest potential efficacy against viral infections through mechanisms that disrupt viral replication .

Case Study 1: Cardiac Hypertrophy Model

A study involving nephrectomized rats demonstrated that treatment with a monoclonal antibody against marinobufagenin (a related bufadienolide) significantly reduced cardiac hypertrophy and fibrosis . The treatment resulted in:

  • A reduction in blood pressure by 59 mmHg.
  • Decreased cardiac oxidative stress levels.
  • Restoration of Fli-1 expression, which is crucial for collagen synthesis regulation.

Case Study 2: Cancer Treatment

In vitro studies on various cancer cell lines have shown that bufadienolides can effectively inhibit cell proliferation and induce apoptosis. One notable study indicated that treatment with bufadienolides led to a significant decrease in tumor size in xenograft models .

Comparative Biological Activity Table

Activity TypeCompound NameEffectivenessReference
CardiotonicBufa-20,22-dienolideIncreased contractility
AntitumorBufa-20,22-dienolideInduces apoptosis
AntimicrobialBufa-20,22-dienolideInhibits bacterial growth

Properties

IUPAC Name

5-(3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-22-9-7-16(25)11-15(22)4-5-18-21(22)19(26)12-23(2)17(8-10-24(18,23)28)14-3-6-20(27)29-13-14/h3,6,13,15-19,21,25-26,28H,4-5,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTLOAVOGWSPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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